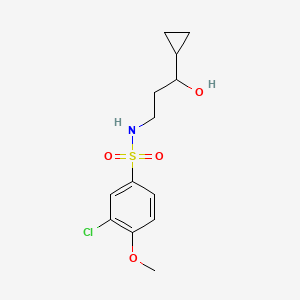

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chlorinating Reagent Potential

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide, related to chlorinating agents like N-chloro-N-methoxybenzenesulfonamide, demonstrates potential as a structurally simple and reactive chlorinating reagent. This compound is convenient and economical to prepare, achieving high yields. It has been used to chlorinate various substrates such as 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, resulting in chlorinated products with good to high yields, showcasing its versatility in chemical synthesis and potential applications in medicinal chemistry and drug development (Xiao-Qiu Pu et al., 2016).

Antitumor Properties and Mechanistic Insights

Compounds structurally related to this compound, specifically sulfonamide-focused libraries, have been evaluated for their antitumor properties. These studies involved cell-based antitumor screens and flow cytometric cell cycle analysis. Certain compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. The use of high-density oligonucleotide microarray analysis has further characterized these compounds based on gene expression changes, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways (T. Owa et al., 2002).

Carbonic Anhydrase Inhibition and Anticancer Effects

New dibenzenesulfonamides, possessing a structure similar to this compound, have been synthesized and evaluated for their anticancer and carbonic anhydrase inhibitory effects. These compounds have shown significant cytotoxicities towards various tumor cell lines, including HCC1937, MCF7, HeLa, and A549, while also inhibiting the cytosolic human carbonic anhydrase isoenzymes hCA I, II, IX, and XII. Their action induces apoptosis and autophagy in cancer cells, evidenced by the cleavage of poly (ADP ribose) polymerase (PARP) and the activation of caspases -3, -7, and -9. Such findings highlight the potential of sulfonamide derivatives in the development of new anticancer drug candidates (H. Gul et al., 2018).

Properties

IUPAC Name |

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-19-13-5-4-10(8-11(13)14)20(17,18)15-7-6-12(16)9-2-3-9/h4-5,8-9,12,15-16H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJRVHJYFHJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2CC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

![2-[Bis(methylsulfonyl)amino]benzonitrile](/img/structure/B2982751.png)